
3-amino-4-(butylamino)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-4-(butylamino)-2H-chromen-2-one, is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The addition of amino and butylamino groups to the coumarin structure enhances its chemical reactivity and biological properties, making it a valuable compound in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-butylaminocoumarin typically involves multi-step reactions starting from coumarin or its derivatives. One common method is the Buchwald-Hartwig amination, where 3-bromo-4-tosyloxycoumarin reacts with butylamine in the presence of a palladium catalyst . This reaction is carried out under mild conditions, usually at room temperature, and yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of 3-amino-4-butylaminocoumarin may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-butylaminocoumarin undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, secondary amines, and various substituted coumarins, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Amino-4-butylaminocoumarin has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 3-amino-4-butylaminocoumarin involves its interaction with various molecular targets. For example, it can inhibit DNA gyrase by binding to the B subunit of the enzyme, thereby preventing DNA replication in bacteria . Additionally, the compound can act as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation with ultraviolet light .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminocoumarin: Lacks the butylamino group, resulting in different chemical reactivity and biological properties.
4-Aminocoumarin: Similar structure but with the amino group at a different position, leading to variations in its chemical behavior and applications.
Uniqueness
The presence of both amino and butylamino groups in 3-amino-4-butylaminocoumarin enhances its chemical versatility and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
59288-11-8 |
|---|---|
Molekularformel |
C13H16N2O2 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
3-amino-4-(butylamino)chromen-2-one |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-8-15-12-9-6-4-5-7-10(9)17-13(16)11(12)14/h4-7,15H,2-3,8,14H2,1H3 |
InChI-Schlüssel |
IBRXTMRWTXOILF-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C(=O)OC2=CC=CC=C21)N |
Kanonische SMILES |
CCCCNC1=C(C(=O)OC2=CC=CC=C21)N |
Key on ui other cas no. |
59288-11-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


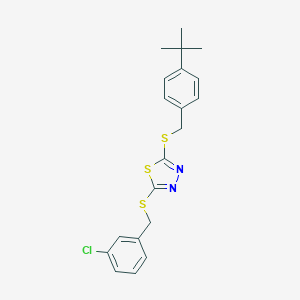
![2-[2-(4-nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)
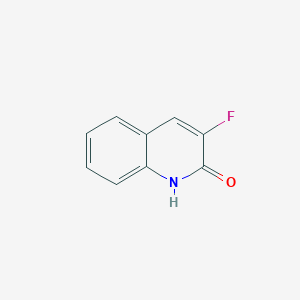
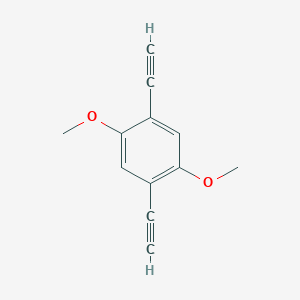
![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)
![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)

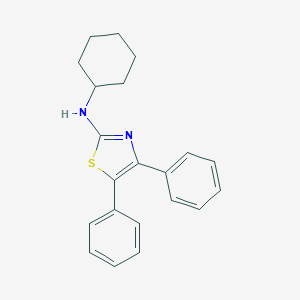
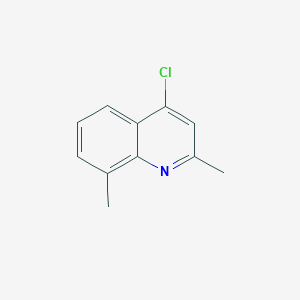
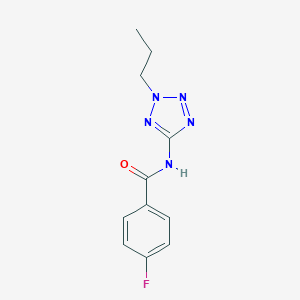
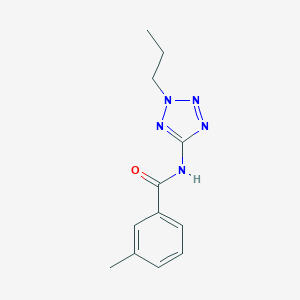
![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)
![[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B186866.png)
